molecular formula C12H16BrNO2 B1386082 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline CAS No. 946699-99-6

5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline

Cat. No.: B1386082
CAS No.: 946699-99-6
M. Wt: 286.16 g/mol
InChI Key: LTUWZXBYBLJCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline typically involves the bromination of 2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study protein interactions and functions. It can be used as a probe in various biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydro-2H-pyran-2-ylmethoxy group play crucial roles in its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline is unique due to its specific substitution pattern on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-2-(oxan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUWZXBYBLJCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.